molecular formula C18H18N6O3S B10875285 N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide

N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide

Cat. No.: B10875285
M. Wt: 398.4 g/mol
InChI Key: NPEGIXNVJJBTCB-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE is a complex organic compound that features a benzothiazole ring and a purine derivative. Compounds containing these moieties are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 2-aminobenzothiazole and 1,3-dimethylxanthine.

    Coupling Reaction: The key step involves coupling the benzothiazole derivative with the purine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using similar principles but with optimizations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions due to its nitrogen and sulfur atoms.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Benzothiazole and purine derivatives are known for their antimicrobial properties, suggesting potential use in developing new antibiotics.

    Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell growth.

Industry

    Pharmaceuticals: Potential use in drug development due to its complex structure and possible biological activities.

    Agriculture: Could be explored as a pesticide or herbicide due to its potential bioactivity.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring could intercalate with DNA, while the purine moiety might mimic natural nucleotides, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Purine Derivatives: Widely studied for their roles in DNA synthesis and as enzyme inhibitors.

Uniqueness

The combination of benzothiazole and purine moieties in a single molecule is relatively unique, potentially offering a dual mechanism of action and broadening its range of biological activities.

This outline provides a comprehensive framework for understanding and exploring the compound N1-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE. Further experimental data and research would be necessary to fully elucidate its properties and applications.

Properties

Molecular Formula

C18H18N6O3S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanamide

InChI

InChI=1S/C18H18N6O3S/c1-4-11(15(25)21-17-20-10-7-5-6-8-12(10)28-17)24-9-19-14-13(24)16(26)23(3)18(27)22(14)2/h5-9,11H,4H2,1-3H3,(H,20,21,25)

InChI Key

NPEGIXNVJJBTCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=C3C(=O)N(C(=O)N4C)C

Origin of Product

United States

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